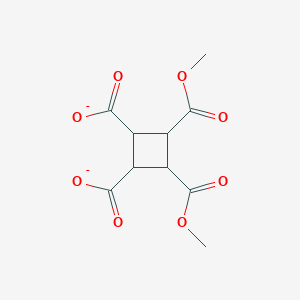
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate is a chemical compound characterized by its cyclobutane ring structure with two methoxycarbonyl groups and two carboxylate groups attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the cyclobutane ring. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using automated reactors. The process is optimized for high efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for commercial applications.
化学反应分析
Types of Reactions
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclobutane-1,2-dicarboxylate: Lacks the methoxycarbonyl groups, resulting in different chemical properties and reactivity.
Dimethyl cyclobutane-1,1-dicarboxylate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Uniqueness
3,4-Bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
91109-83-0 |
|---|---|
分子式 |
C10H10O8-2 |
分子量 |
258.18 g/mol |
IUPAC 名称 |
3,4-bis(methoxycarbonyl)cyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H12O8/c1-17-9(15)5-3(7(11)12)4(8(13)14)6(5)10(16)18-2/h3-6H,1-2H3,(H,11,12)(H,13,14)/p-2 |
InChI 键 |
IDLHKTJAQPHECG-UHFFFAOYSA-L |
规范 SMILES |
COC(=O)C1C(C(C1C(=O)OC)C(=O)[O-])C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Hexanediol, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14357382.png)
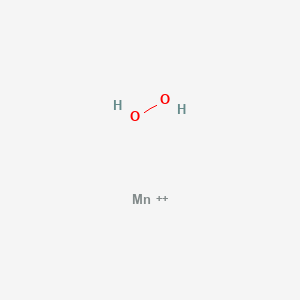

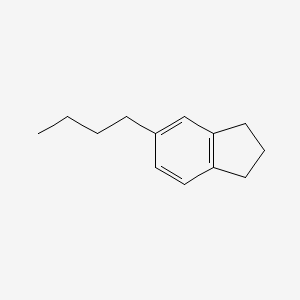
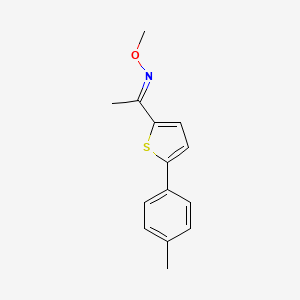
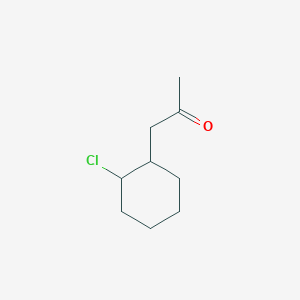
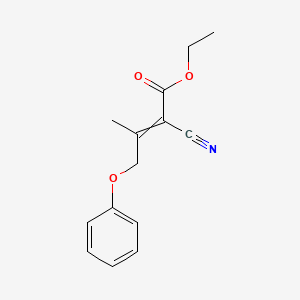
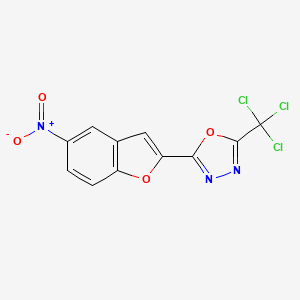
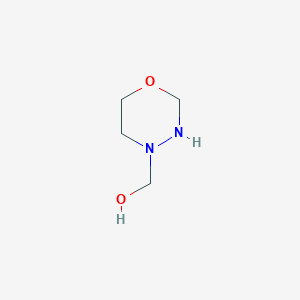
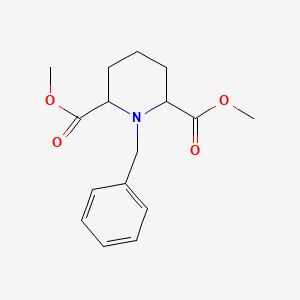
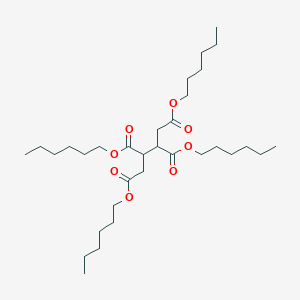
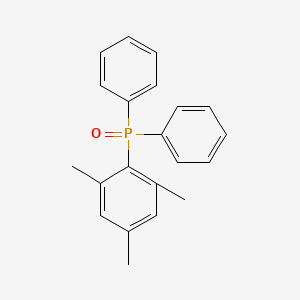
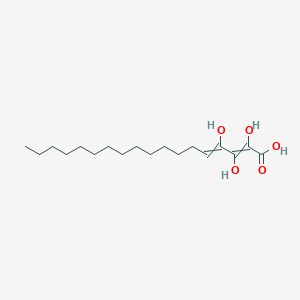
![1,1'-Binaphthalene, 2,2'-bis[(1-bromo-2-naphthalenyl)methoxy]-](/img/structure/B14357479.png)
